N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide
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Overview
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C12H17NO3S and its molecular weight is 255.33. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactions
A study by Woo et al. (2004) presented a convenient method for converting hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides, highlighting the efficiency of methanesulfonyl chloride in these transformations. The process yielded significant amounts of N-methoxy-N-methylmethanesulfonamide as a byproduct, which was efficiently removed under vacuum conditions (Woo, Fenster, & Dake, 2004). This research underscores the utility of methanesulfonyl chloride in synthesizing complex organic compounds.
Material Science and Coordination Chemistry
Özdemir et al. (2009) explored the synthesis, characterization, and antibacterial activity of new sulfonamide derivatives and their nickel(II), cobalt(II) complexes. This study introduced methanesulfonic acid hydrazide derivatives and assessed their structures and antibacterial properties, demonstrating the potential of sulfonamide compounds in developing new materials with biological applications (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
Environmental Studies
Kelly and Murrell (1999) provided insights into the microbial metabolism of methanesulfonic acid, a key intermediate in the sulfur cycle. Their research outlined the use of methanesulfonate by various aerobic bacteria as a sulfur source, emphasizing the ecological importance of methanesulfonamide-related compounds in biogeochemical cycling (Kelly & Murrell, 1999).
Advanced Catalysis
Research on the activation of methane at room temperature over Zn modified H-ZSM-5 zeolites by Xu et al. (2012) revealed that methane activation could lead to the formation of surface methoxy intermediates, a critical step towards the conversion of methane to methanol and hydrocarbons. This work highlights the role of oxygen-containing dizinc cluster centers in methane activation and the potential environmental benefits of converting methane into more valuable chemicals (Xu, Zheng, Wang, Qi, Su, Du, Gan, Wu, Wang, & Deng, 2012).
Mechanism of Action
Target of Action
The compound N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new therapeutic drugs . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the influenza A virus . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it produces. Indole derivatives have been found to have a wide range of effects due to their diverse biological activities . .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide may also influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the known activities of similar indole derivatives, it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-12(9-13-17(2,14)15)7-10-5-3-4-6-11(10)8-12/h3-6,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAPXAZOKCVAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.